molecular formula C6H13NO B2717725 1-(Oxetan-3-yl)propan-1-amine CAS No. 1780054-53-6

1-(Oxetan-3-yl)propan-1-amine

Cat. No.: B2717725
CAS No.: 1780054-53-6
M. Wt: 115.176
InChI Key: COYMXGJHSFKSBA-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)propan-1-amine is a chemical compound with the CAS Number: 1780054-53-6 . It has a molecular weight of 115.18 .


Synthesis Analysis

The synthesis of oxetanes, such as this compound, has been demonstrated through various methods. One such method involves the opening of an epoxide ring with Trimethyloxosulfonium Ylide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The formation of oxetanes like this compound involves the opening of an epoxide ring with Trimethyloxosulfonium Ylide . The reaction is sensitive to epoxide substitution and requires moderate heating .

Scientific Research Applications

Photosensitized Oxyimination of Unactivated Alkenes

The synthesis of 1,2-aminoalcohols, crucial structural components in pharmaceuticals and natural products, can benefit from metal-free photosensitization methods. Such approaches enable the simultaneous introduction of amine and alcohol functionalities into alkene substrates, using oxime carbonate as a bifunctional reagent. This protocol simplifies the creation of 1,2-aminoalcohols by bypassing the need for pre-functionalized substrates, offering a more straightforward path to these valuable compounds (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).

Inhibition of Carbon Steel Corrosion

Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have shown potential as corrosion inhibitors for carbon steel, offering protection by forming a protective layer on the metal surface. Such compounds could be valuable in enhancing the durability and longevity of steel structures and components in various industrial applications (G. Gao, C. Liang, Hua Wang, 2007).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

N-substituted 1,3-oxazinan-2-ones can be synthesized through a one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine. This efficient method could be instrumental in creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, offering a new avenue for the development of pharmaceutical compounds (S. Trifunović, D. Dimitrijević, Gordana Vasić, N. Radulović, M. Vukicevic, F. Heinemann, Rastko D. Vukićević, 2010).

Gold-Catalyzed Synthesis of Oxetan-3-ones

A practical synthesis method for oxetan-3-ones from propargylic alcohols has been developed, utilizing a gold-catalyzed process. This method facilitates the preparation of valuable substrates for drug discovery by enabling the formation of strained oxetane rings, suggesting a broader application of gold carbenes in organic synthesis (L. Ye, Weimin He, Liming Zhang, 2010).

Catalytic Conversions of Oxetanes to Carbamates

The conversion of oxetanes to carbamates through a one-pot three-component reaction represents a significant advancement in utilizing oxetanes in drug synthesis. This method, mediated by an aluminium-based catalyst, highlights the potential of oxetanes as building blocks for developing pharmacologically relevant carbamates, underscoring their role in modulating drug properties (Wusheng Guo, V. Laserna, Jeroen Rintjema, A. Kleij, 2016).

Properties

IUPAC Name

1-(oxetan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYMXGJHSFKSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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